Metaflumizone

Description

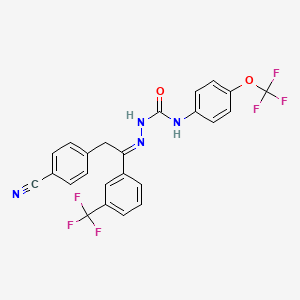

Structure

3D Structure

Properties

IUPAC Name |

1-[(E)-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35)/b33-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFOMMKAVSCNKQ-QNKGDIEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C(=N/NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)/CC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501009397 | |

| Record name | (E)-Metaflumizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139968-49-3, 852403-68-0 | |

| Record name | Metaflumizone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139968493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaflumizone, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852403680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Metaflumizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinecarboxamide, 2-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]-N-[4-(trifluoromethoxy)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Metaflumizone and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of metaflumizone, a broad-spectrum semicarbazone insecticide. The document details the synthetic pathways for this compound and its key intermediates, presents quantitative data in structured tables, and includes detailed experimental protocols. Visual diagrams generated using the DOT language are provided to illustrate the chemical transformations.

Introduction

This compound is a voltage-dependent sodium channel blocker that effectively controls a wide range of insect pests.[1] It exists as a mixture of (E)- and (Z)-isomers due to the restricted rotation around the carbon-nitrogen double bond. The (E)-isomer is the more biologically active form, and commercial formulations typically contain a minimum E/Z ratio of 90:10.[1][2][3] The synthesis of this compound involves the condensation of two key intermediates: 2-(4-cyanophenyl)-1-(3-(trifluoromethyl)phenyl)ethanone and 4-(trifluoromethoxy)phenylhydrazine-1-carboxamide.

Overall Synthesis Pathway

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of Intermediate 1: Preparation of 4-(trifluoromethoxy)phenylhydrazine-1-carboxamide.

-

Synthesis of Intermediate 2: Preparation of 2-(4-cyanophenyl)-1-(3-(trifluoromethyl)phenyl)ethanone.

-

Final Condensation: Reaction of the two intermediates to yield this compound.

Synthesis of Intermediates

Synthesis of 4-(trifluoromethoxy)phenylhydrazine-1-carboxamide (Intermediate 1)

This intermediate is synthesized in a two-step process starting from p-trifluoromethoxyaniline.

Step 1: Synthesis of Methyl (4-(trifluoromethoxy)phenyl)carbamate

p-Trifluoromethoxyaniline is reacted with methyl chloroformate in the presence of a base to form the corresponding carbamate.

Step 2: Synthesis of 4-(trifluoromethoxy)phenylhydrazine-1-carboxamide

The carbamate is then reacted with hydrazine hydrate to yield the desired semicarbazide intermediate.

Synthesis of 2-(4-cyanophenyl)-1-(3-(trifluoromethyl)phenyl)ethanone (Intermediate 2)

This ketone intermediate is synthesized via a Friedel-Crafts acylation reaction.

Experimental Protocol (Representative)

-

To a stirred suspension of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent (e.g., dichloromethane), add 3-(trifluoromethyl)benzoyl chloride at a low temperature (e.g., 0 °C).

-

To this mixture, add a solution of 4-cyanophenylacetic acid in the same solvent dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).

-

Quench the reaction by carefully pouring the mixture into ice-water.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired ketone.

Final Condensation: Synthesis of this compound

This compound is synthesized by the condensation of the two key intermediates in the presence of a catalyst.[1][4]

Experimental Protocol

A general protocol for the final condensation step is as follows:

-

Charge a reactor with 2-(4-cyanophenyl)-1-(3-(trifluoromethyl)phenyl)ethanone, 4-(trifluoromethoxy)phenylhydrazine-1-carboxamide, a suitable catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid), and a water-insoluble organic solvent (e.g., toluene, xylene).[4]

-

Heat the reaction mixture to a temperature between 80 °C and 140 °C for 1 to 3 hours.[4]

-

During the reaction, continuously remove the water generated, for example, by using a Dean-Stark apparatus, to drive the equilibrium towards the product.[1][4]

-

After the reaction is complete, cool the mixture to 0-30 °C.[4]

-

The product precipitates out of the solution and is isolated by filtration.

-

Wash the solid product with a cold solvent and dry to obtain this compound as a mixture of E/Z isomers.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound and its intermediates based on patent literature.

Table 1: Synthesis of 4-(trifluoromethoxy)phenylhydrazine-1-carboxamide

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl (4-(trifluoromethoxy)phenyl)carbamate | 50% Hydrazine Hydrate | - | 90 | 25 | 90 | [5] |

Table 2: Synthesis of this compound

| Intermediate 1 (g) | Intermediate 2 (g) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |

| 23.52 | 23.53 | Glacial Acetic Acid | Xylene | 140 | 2.5 | 90.4 | >95:5 | [4] |

| 24.70 | 23.53 | 2% Sulfuric Acid | Toluene | 110 | 2 | 93.0 | >96:4 | [4] |

| 28.22 | 23.53 | Conc. HCl | Dichloroethane | 80 | 1.5 | 92.3 | >95:5 | [4] |

| 54 | 57.8 | p-Toluenesulfonic Acid | Methanol | 60 | 8 | 85 | - | [5] |

Isomers of this compound

This compound exists as (E) and (Z) isomers at the C=N double bond. The (E)-isomer is generally more insecticidally active.

Separation of E/Z Isomers

The separation of the E/Z isomers of this compound can be achieved by chromatographic techniques or selective crystallization.

-

Chromatography: High-performance liquid chromatography (HPLC) using a suitable stationary phase (e.g., C18) and mobile phase can be employed for both analytical and preparative separation of the isomers.[2][6] The choice of solvent and pH can significantly influence the separation efficiency.

-

Selective Crystallization: The difference in the physical properties of the E and Z isomers, such as solubility in different solvents, can be exploited for their separation by fractional crystallization. This involves dissolving the isomer mixture in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The less soluble isomer will crystallize out first, allowing for its separation.

Experimental Protocol: Isomer Separation by Preparative HPLC (General Procedure)

-

Dissolve the E/Z isomer mixture of this compound in a suitable solvent.

-

Use a preparative HPLC system equipped with a C18 column.

-

Develop a mobile phase, which could be a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, to achieve baseline separation of the E and Z isomers in an analytical run.

-

Scale up the separation to the preparative column, injecting larger quantities of the mixture.

-

Collect the fractions corresponding to the E and Z isomers separately.

-

Combine the respective fractions and remove the solvent under reduced pressure to obtain the purified isomers.

Conclusion

This technical guide has outlined the synthetic pathways for this compound and its key intermediates. The final condensation reaction provides a mixture of E/Z isomers, with the more active E-isomer being the major component. The provided experimental protocols and quantitative data serve as a valuable resource for researchers involved in the synthesis and development of this compound and related compounds. Further optimization of the synthesis of the ketone intermediate and the development of stereoselective synthetic methods for the preferential formation of the E-isomer could be areas of future research.

References

- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound, (Z)- | C24H16F6N4O2 | CID 9827529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C24H16F6N4O2 | CID 11614934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Metaflumizone in Mammalian Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaflumizone is a semicarbazone insecticide that acts as a sodium channel blocker.[1][2][3] Its primary mode of action in target insects involves blocking voltage-dependent sodium channels, leading to a state of "relaxed" paralysis and subsequent death.[1] Unlike some other insecticides, this compound does not require metabolic activation to exert its toxic effects.[1] This technical guide provides a comprehensive overview of the toxicological profile of this compound in various mammalian models, summarizing key findings from acute, subchronic, and chronic toxicity studies, as well as assessments of its genotoxicity, carcinogenicity, reproductive and developmental toxicity, neurotoxicity, and immunotoxicity. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have shown that this compound is extensively metabolized. The primary metabolic pathways include hydroxylation of the aniline or benzonitrile ring, hydrolysis of the central hydrazine carboxamide group, and subsequent conjugation with sulfate, glucuronic acid, glycine, or glutathione.[4] Despite extensive metabolism, the unchanged parent compound is the main component found in tissues.[5]

Acute Toxicity

This compound exhibits very low acute toxicity in mammalian models via oral, dermal, and inhalation routes of exposure.

Experimental Protocol: Acute Oral Toxicity (LD50) - Rat The acute oral toxicity of this compound is typically determined in rats following a limit test design. In this protocol, a single high dose (e.g., 5000 mg/kg body weight) of the test substance is administered orally by gavage to a group of rats. The animals are then observed for a period of 14 days for signs of toxicity and mortality. Body weight is recorded at regular intervals, and a gross necropsy is performed at the end of the observation period.

Table 1: Acute Toxicity of this compound

| Species | Route | Endpoint | Value | Reference |

| Rat | Oral | LD50 | >5000 mg/kg bw | [4][5] |

| Rat | Dermal | LD50 | >5000 mg/kg bw | [4] |

| Rat | Inhalation | LC50 | >5.2 mg/L | [5] |

| Rabbit | Skin Irritation | - | Not an irritant | [5] |

| Rabbit | Eye Irritation | - | Non-to-slightly irritating | [5] |

| Guinea Pig | Skin Sensitization | - | Not a sensitizer | [5] |

Subchronic and Chronic Toxicity

Repeated-dose toxicity studies in multiple species have demonstrated that this compound has a relatively low potential for toxicity following subchronic and chronic exposure. The primary effects observed at higher doses are related to decreased food consumption and reduced body weight gain.[5][6][7] Hematotoxicity has been identified as a key effect in longer-term studies.[8]

Experimental Protocol: 90-Day Oral Toxicity - Rat In a typical 90-day subchronic oral toxicity study, rats are administered this compound daily, either in the diet or by gavage, at three or more dose levels, along with a control group. Key parameters evaluated include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of a comprehensive set of tissues. The goal is to identify a No-Observed-Adverse-Effect-Level (NOAEL).

Table 2: Subchronic and Chronic Oral Toxicity of this compound

| Species | Duration | NOAEL | LOAEL | Key Effects at LOAEL | Reference |

| Mouse | 28-day | 8.2 mg/kg bw/day | 200 ppm (approx. 40 mg/kg bw/day) | Decreased food consumption and body weight gain. | [5] |

| Rat | 28-day & 3-month | 2.2 mg/kg bw/day | 4.3 mg/kg bw/day | Decreased food consumption and body weight gain. | [5] |

| Dog | 1-year | 12 mg/kg bw/day | 30 mg/kg bw/day | Clinical signs of poor health, decreased food consumption, reduced body weight gain, and changes in hematological parameters. | [5][6][7] |

| Rat | 2-year | 30 mg/kg bw/day | 60 mg/kg bw/day | Increased incidence of centrilobular hepatocellular hypertrophy and basophilic alteration in males. | [5] |

| Mouse | 18-month | 250 mg/kg bw/day | 1000 mg/kg bw/day | Decreased body weight gain and increased brown pigment in the spleen. | [5] |

Genotoxicity and Carcinogenicity

This compound has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays. The weight of evidence indicates that this compound is not genotoxic.[5][6][7] Long-term carcinogenicity studies in rats and mice have shown no evidence of oncogenic potential.[5][6][7]

Experimental Protocol: In Vivo Micronucleus Assay - Mouse The in vivo micronucleus assay is used to assess the potential of a substance to induce chromosomal damage. Mice are treated with this compound, typically via oral gavage or intraperitoneal injection, at multiple dose levels. Bone marrow or peripheral blood is collected at specified time points after treatment, and erythrocytes are analyzed for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Table 3: Genotoxicity of this compound

| Assay | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With and without | Negative | [5] |

| Chromosomal Aberration | In vitro | Without | Positive | [5] |

| Unscheduled DNA Synthesis | In vivo (Rat) | N/A | Negative | [5] |

| Micronucleus Formation | In vivo (Mouse) | N/A | Negative | [5] |

Table 4: Carcinogenicity of this compound

| Species | Duration | Doses Tested | Findings | Reference |

| Rat | 2-year | Up to 300 mg/kg bw/day (males), 200 mg/kg bw/day (females) | No evidence of carcinogenicity. | [5] |

| Mouse | 18-month | Up to 1000 mg/kg bw/day | No evidence of carcinogenicity. | [5] |

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies in rats and rabbits indicate that this compound is not a reproductive or developmental toxicant at doses that are not maternally toxic. It is not considered to be teratogenic.[6][7]

Experimental Protocol: Two-Generation Reproductive Toxicity - Rat In a two-generation study, male and female rats of the parent (P) generation are administered this compound in their diet for a specified period before mating, during mating, and for females, throughout gestation and lactation. The first-generation (F1) offspring are exposed to the test substance from conception through sexual maturity. Selected F1 animals are then mated to produce a second generation (F2). Key endpoints evaluated include reproductive performance (e.g., fertility, gestation length), offspring viability, growth, and development.

Table 5: Reproductive and Developmental Toxicity of this compound

| Species | Study Type | NOAEL (Maternal Toxicity) | NOAEL (Developmental/Reproductive Toxicity) | Key Findings | Reference |

| Rat | Two-Generation Reproduction | 20 mg/kg bw/day | 50 mg/kg bw/day (fertility) | Reduced fertility and high pup mortality at parentally toxic doses. | [5] |

| Rat | Developmental | 40 mg/kg bw/day | 120 mg/kg bw/day (highest dose tested) | No developmental effects at maternally non-toxic doses. | [5] |

| Rabbit | Developmental | 100 mg/kg bw/day | 100 mg/kg bw/day | Decreased fetal weights and incomplete ossification at maternally toxic doses. | [5] |

Neurotoxicity

Acute and subchronic neurotoxicity studies in rats have not revealed any evidence of neurotoxic effects of this compound.[6][7] While clinical signs of neurotoxicity have been observed in some studies, they were generally associated with overall poor health at high doses and were not accompanied by neuropathological changes.[8]

Experimental Protocol: Acute Neurotoxicity Study - Rat In an acute neurotoxicity study, rats are administered a single dose of this compound and are observed for a range of functional and behavioral effects. This typically includes a functional observational battery (FOB) to assess autonomic function, neuromuscular function, and sensory-motor responses, as well as automated measurements of motor activity. A neurohistopathological examination of central and peripheral nervous system tissues is also conducted.

Table 6: Neurotoxicity of this compound

| Species | Study Type | NOAEL (Systemic Toxicity) | NOAEL (Neurotoxicity) | Key Findings | Reference | |---|---|---|---|---| | Rat | Acute | - | 2000 mg/kg bw (highest dose tested) | No signs of systemic toxicity or neurotoxicity. |[5] | | Rat | Subchronic (90-day) | 36 mg/kg bw/day | 300 mg/kg bw/day (males), 150 mg/kg bw/day (females) (highest doses tested) | No evidence of neurotoxicity. Systemic toxicity at higher doses. |[5] |

Immunotoxicity

Studies on the immunotoxic potential of this compound have been conducted. While some effects on immune system organs were noted in general toxicity studies, a specific immunotoxicity study in rats did not show any functional deficits at the highest dose tested.[4][8]

Experimental Protocol: Immunotoxicity Study (T-cell Dependent Antibody Response - TDAR) - Rat The TDAR assay is a functional immunotoxicity test that evaluates the ability of the immune system to mount an antibody response to a T-cell dependent antigen, such as sheep red blood cells (SRBC) or keyhole limpet hemocyanin (KLH). Rats are treated with this compound for a specified period and then immunized with the antigen. The antibody response (e.g., IgM and IgG titers) is measured at the peak of the primary response.

Table 7: Immunotoxicity of this compound

| Species | Study Type | NOAEL (Systemic Toxicity) | NOAEL (Immunotoxicity) | Key Findings | Reference | |---|---|---|---|---| | Rat | 28-day Gavage | 40 mg/kg bw/day | 75 mg/kg bw/day (highest dose tested) | No treatment-related effects on immunotoxicity parameters. |[4] |

Signaling Pathways and Experimental Workflows

Mechanism of Action

The primary mechanism of action of this compound in insects is the blockage of voltage-gated sodium channels in the nervous system.[1] This leads to an inhibition of nerve impulses, resulting in paralysis and death. While this is the intended mode of action in pests, the toxicological studies in mammals have not identified a clear mode of action for the observed toxicities at high doses, which appear to be secondary to general systemic toxicity rather than a direct effect on sodium channels.[5][8]

References

- 1. littlefireants.com [littlefireants.com]

- 2. daikinchemicals.com [daikinchemicals.com]

- 3. Federal Register :: this compound; Pesticide Tolerance [federalregister.gov]

- 4. fao.org [fao.org]

- 5. Toxicological properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 8. oecd.org [oecd.org]

The Environmental Fate and Soil Degradation of Metaflumizone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaflumizone is a broad-spectrum insecticide belonging to the semicarbazone class. It functions by blocking voltage-dependent sodium channels in the nervous systems of insects, leading to paralysis and death.[1][2] Commercial formulations of this compound typically contain a mixture of E and Z isomers, with the E-isomer being the more biologically active form.[2][3] Given its application in agriculture and veterinary medicine, a thorough understanding of its environmental fate, particularly its degradation in soil, is crucial for assessing its ecological risk. This guide provides an in-depth technical overview of the environmental persistence and degradation pathways of this compound, with a focus on soil environments.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is largely governed by its physicochemical properties. This compound is characterized by low aqueous solubility and low volatility, which suggests a limited potential for leaching into groundwater.[2][3] Its high potential for bioaccumulation is a noteworthy characteristic.[3] A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₆F₆N₄O₂ | [2][4] |

| Molecular Weight | 506.4 g/mol | [4] |

| Aqueous Solubility | Low, < 0.1 mg/mL | [3][5] |

| Vapor Pressure | Non-volatile | [3] |

| Log Kow | High potential for bioaccumulation | [3] |

| Isomer Ratio | E:Z ratio of approximately 90:10 in commercial products | [2][3][6] |

Soil Degradation

This compound is considered persistent in soil.[2][3] Its degradation in the soil environment is influenced by a combination of biotic and abiotic factors, including microbial activity, moisture, temperature, light, and soil type.

Aerobic and Anaerobic Degradation

Studies have shown that this compound degrades in soil under both aerobic and anaerobic conditions, with degradation being faster under anaerobic conditions.[7] In one study, the half-life (DT₅₀) under aerobic conditions was reported to be between 186 and 209 days, while another study reported a typical DT₅₀ of 141 days.[1][3] Under anaerobic conditions, the half-life was found to be significantly shorter, at 33.4 days.[7] The major degradation products under aerobic conditions are carbon dioxide and non-extractable residues.[1]

Influence of Environmental Factors

The rate of this compound degradation in soil is significantly impacted by various environmental factors:

-

Moisture: Degradation is faster in moist soil compared to dry soil. The half-life in dry soil has been reported to be as long as 150.4 days.[7]

-

Light: Photodegradation plays a role in the breakdown of this compound. Degradation is fastest under UV light (DT₅₀ of 27.3 days), followed by Xenon light (DT₅₀ of 43 days), and is slowest in the dark (DT₅₀ of 50.1 days).[7]

-

Temperature: As with most chemical and biological processes, the degradation rate of this compound increases with temperature, with half-lives ranging from 30.1 to 100.3 days across different temperature settings.[7]

-

Soil Type: Soil composition influences degradation rates. For instance, degradation was observed to be faster in Oxisol (pH 5.2, 1.2% organic carbon) compared to Inceptisol (pH 8.15, 0.36% organic carbon).[7]

-

Soil Sterilization: In sterilized soil, only a minimal (5%) dissipation of the initial concentration was observed after 90 days, highlighting the critical role of microbial activity in its degradation.[7]

A summary of this compound's soil degradation half-lives under various conditions is provided in Table 2.

| Condition | Half-life (DT₅₀) in days | Source |

| Aerobic (Lab, 20°C) | 141 | [3] |

| Aerobic | 186 - 209 | [1] |

| Aerobic | 50.1 | [7] |

| Anaerobic | 33.4 | [7] |

| Dry Soil | 150.4 | [7] |

| UV Light | 27.3 | [7] |

| Xenon Light | 43 | [7] |

| Dark | 50.1 | [7] |

| Varying Temperature | 30.1 - 100.3 | [7] |

| Rice Field Soil | 13.7 | [8] |

| Cabbage Field Soil | 4.0 - 4.8 | [9] |

Degradation Pathways and Metabolites

The degradation of this compound in soil proceeds through the cleavage of the molecule, resulting in several metabolites. The primary degradation products identified in soil are 4-cyanobenzoic acid and 4-trifluoromethoxy aniline.[7] In plant metabolism, which can have implications for soil residues from plant litter, the major degradation product is M320I04.[1] Other identified metabolites in various environmental compartments include M320I06, M320I08, M320I09, and the cyclic derivative M320I23.[1] Ultimately, these intermediates are further degraded to CO₂ and non-extractable residues.[1]

Caption: Proposed degradation pathway of this compound in soil.

Mobility in Soil

The mobility of a pesticide in soil determines its potential to move into water bodies. This is largely influenced by its adsorption to soil particles. The soil adsorption coefficient (Kd) for this compound has been reported to be 529 mL g⁻¹, indicating strong adsorption to soil and consequently low mobility.[3] This is consistent with its low aqueous solubility and supports the assessment of a low potential for leaching to groundwater.[2][3]

| Parameter | Value | Interpretation | Source |

| Linear Kd (mL g⁻¹) | 529 | Low mobility | [3] |

Ecotoxicological Effects

This compound exhibits low to moderate toxicity to most birds, aquatic species, honeybees, and earthworms.[2][3] However, a risk has been identified for birds and mammals due to potential biomagnification in the aquatic food chain. The chronic risk assessment for aquatic invertebrates could not be finalized in one peer review.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments related to the environmental fate of this compound, based on common practices and available information.

Aerobic Soil Metabolism Study (Following OECD 307)

A typical experimental workflow for a soil metabolism study is illustrated in the diagram below.

Caption: Generalized workflow for a soil metabolism study.

-

Test System: Freshly collected agricultural soil is sieved and characterized for properties such as pH, organic carbon content, texture, and microbial biomass.

-

Test Substance: ¹⁴C-labeled this compound (e.g., labeled in the benzonitrile or trifluoromethoxyphenyl ring) is used to facilitate tracking of the parent compound and its degradation products.[1]

-

Application: The test substance is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level for a specified period (e.g., up to 120 days). For aerobic studies, a continuous flow of humidified air is passed through the incubation vessels. For anaerobic studies, the soil is saturated with water and purged with nitrogen.

-

Sampling and Analysis: Duplicate samples are taken at various time intervals. The soil is extracted with organic solvents (e.g., acetonitrile, methanol).[8] The extracts are analyzed by High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) to identify and quantify this compound and its metabolites.[1][8] Non-extractable residues are quantified by combustion analysis and Liquid Scintillation Counting (LSC). Evolved CO₂ is trapped and quantified by LSC.

Soil Photolysis Study (Following OECD Draft Guideline)

-

Test System: Thin layers of characterized soil are placed in quartz cells.

-

Test Substance: ¹⁴C-labeled this compound is applied uniformly to the soil surface.

-

Irradiation: The samples are exposed to a light source that simulates natural sunlight (e.g., a Xenon lamp) with controlled temperature and humidity. Dark control samples are incubated under the same conditions but shielded from light.

-

Sampling and Analysis: Samples are collected at different time points and analyzed as described for the soil metabolism study to determine the rate of photodegradation and identify photoproducts.

Hydrolysis Study (Following OECD 111)

-

Test System: Sterile aqueous buffer solutions at different pH values (e.g., 4, 5, 7, and 9) are used.

-

Test Substance: ¹⁴C-labeled this compound is added to the buffer solutions.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling and Analysis: Aliquots are taken at various intervals and analyzed by HPLC to determine the concentration of the parent compound and any hydrolysis products.

Analytical Methodology

The determination of this compound and its metabolites in soil samples typically involves the following steps:

-

Extraction: Soil samples are extracted with a suitable solvent, often acetonitrile or methanol, sometimes followed by a mixture with water.[8][10][11]

-

Clean-up: A clean-up step, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or liquid-liquid partition, may be employed to remove interfering matrix components.[1][8]

-

Determination: The final determination is performed by HPLC-MS/MS.[1][8][10][11] This technique provides high sensitivity and selectivity, allowing for the quantification of residues at low levels (e.g., a limit of quantitation of 0.01 mg/kg).[10][11]

Conclusion

This compound is a persistent insecticide in soil environments. Its degradation is primarily driven by microbial activity and is influenced by factors such as soil moisture, temperature, and light exposure. The primary degradation pathways involve the cleavage of the molecule to form metabolites such as 4-cyanobenzoic acid and 4-trifluoromethoxy aniline, which are further mineralized to carbon dioxide. Due to its strong adsorption to soil particles, this compound has a low mobility and is unlikely to leach into groundwater. While it exhibits low to moderate toxicity to many non-target organisms, its potential for bioaccumulation warrants consideration in comprehensive environmental risk assessments. Standardized experimental protocols are crucial for generating reliable data on the environmental fate of this compound to inform regulatory decisions and ensure its safe use.

References

- 1. fao.org [fao.org]

- 2. This compound (Ref: BAS 320l) [sitem.herts.ac.uk]

- 3. This compound (Ref: BAS 320l) [sitem.herts.ac.uk]

- 4. This compound | C24H16F6N4O2 | CID 11614934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. fao.org [fao.org]

- 7. Degradation of this compound in soil: impact of varying moisture, light, temperature, atmospheric CO2 level, soil type and soil sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Degradation of this compound in rice, water and soil under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Persistence of this compound on cabbage (Brassica oleracea Linne) and soil, and its risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Biochemical Profile of Metaflumizone in Rats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical aspects of Metaflumizone absorption, distribution, metabolism, and excretion (ADME) in rats. The information is compiled from pivotal studies and presented to support research and development activities in the fields of toxicology, pharmacology, and drug metabolism.

Absorption

This compound demonstrates dose-dependent and formulation-dependent absorption in rats following oral administration. Studies utilizing radiolabeled this compound ([¹⁴C]benzonitrile-ring (B)-labeled or [¹⁴C]trifluoromethoxyphenyl-ring (T)-labeled) have provided key quantitative insights into its absorption characteristics.

Oral absorption is relatively low and decreases with increasing doses. After a single oral gavage administration, up to 17% of a 6 mg/kg body weight (bw) dose is absorbed, whereas at higher doses of 30 mg/kg bw and 1000 mg/kg bw, the absorption is reduced to up to 7%.[1] The formulation can significantly influence absorption, with administration in Cremophor, an emulsifying agent, at 6 mg/kg bw leading to a higher absorption of 33%.[1] Dietary administration at a lower dose of 0.76 mg/kg bw resulted in 23% absorption.[1]

Maximum plasma concentrations (Cmax) are typically reached between 10 and 48 hours post-dosing, indicating a relatively slow absorption rate.[1] An increase in the administered dose by a factor of 33 resulted in an approximately 10-fold increase in the area under the plasma concentration-time curve (AUC), which correlates with the lower absorption efficiency at higher doses.[1]

Table 1: Oral Absorption of this compound in Rats

| Dose | Administration Route | Vehicle | Absorption (% of Administered Dose) |

| 0.76 mg/kg bw | Dietary | - | 23%[1] |

| 6 mg/kg bw | Gavage | Aqueous | up to 17%[1] |

| 6 mg/kg bw | Gavage | Cremophor | 33%[1] |

| 30 mg/kg bw | Gavage | Aqueous | up to 7%[1] |

| 1000 mg/kg bw | Gavage | Aqueous | up to 7%[1] |

Distribution

Following absorption, this compound-derived radioactivity is widely distributed throughout the rat body. Tissue residue studies conducted 168 hours after single oral doses of 6 mg/kg bw and 30 mg/kg bw showed that approximately 15% and 2-3% of the administered dose remained in the tissues, respectively.[1]

The highest concentrations of residues are consistently found in fat, liver, kidney, muscle, and blood.[1]

Table 2: Tissue Distribution of this compound-Derived Radioactivity in Rats (168 hours post-dose)

| Tissue | Relative Concentration |

| Fat | High |

| Liver | High |

| Kidney | High |

| Muscle | High |

| Blood | High |

Metabolism

This compound undergoes extensive metabolism in rats, with the unchanged parent compound being the major component in tissues and plasma, but absent in urine and bile.[1] The primary metabolic pathways involve:

-

Hydroxylation: Addition of hydroxyl groups to the aniline or benzonitrile ring.

-

Hydrolysis: Cleavage of the central hydrazine carboxamide group, leading to the formation of aniline and phenacylbenzoylnitrile derivatives.

-

Conjugation: The hydroxylated metabolites readily undergo conjugation with glucuronic acid or sulfate. The trifluoromethoxyaniline group can be conjugated with malonic and oxalic acids. Glycine conjugation occurs at the carboxyl group of the cyanobenzoic acid, and glutathione conjugation happens via displacement of a fluorine atom from the trifluoromethyl or trifluoromethoxy groups.[1]

The metabolism of this compound is complex, leading to a variety of metabolites. A diagram of the proposed metabolic pathway is presented below.

Excretion

The primary route of elimination for this compound and its metabolites in rats is via the feces.[1] Fecal excretion mainly consists of the unabsorbed parent compound.[1] Biliary excretion plays a minor role, accounting for less than 5% of the administered dose.[1] Urinary excretion is also a minor pathway, with less than 3% of the administered dose being eliminated via this route.[1]

The elimination half-life of this compound-derived radioactivity is dependent on the position of the radiolabel. For the B-labeled compound, the half-life ranges from 27 to 48 hours, while for the T-labeled compound, it is significantly longer, ranging from 139 to 402 hours.[1] This suggests that metabolites containing the trifluoromethoxyphenyl ring are retained in the body for a longer duration.

Table 3: Excretion of this compound-Derived Radioactivity in Rats

| Excretion Route | Percentage of Administered Dose |

| Feces | Major route (>90%)[2] |

| Urine | < 3%[1] |

| Bile | < 5%[1] |

Experimental Protocols

The ADME studies of this compound in rats have generally followed standardized protocols in compliance with Good Laboratory Practice (GLP).

Animal Model and Dosing

-

Species: Rat (Sprague-Dawley strains are commonly used).

-

Radiolabeling: this compound is typically labeled with Carbon-14 at either the benzonitrile ring ([¹⁴C]B-label) or the trifluoromethoxyphenyl ring ([¹⁴C]T-label) to facilitate tracking and quantification.

-

Dose Administration: Oral gavage is the common route of administration, with the compound suspended in a vehicle such as 0.5% aqueous carboxymethylcellulose (CMC).

Sample Collection

-

Excreta: Urine and feces are collected at regular intervals (e.g., 0-12, 12-24, 24-48, 48-72 hours) post-dosing to determine the rate and route of excretion.

-

Bile: In specific studies, bile is collected from bile-duct cannulated rats to quantify biliary excretion.

-

Blood/Plasma: Blood samples are collected at various time points to determine the pharmacokinetic profile.

-

Tissues: At the termination of the study, various tissues are collected to assess the extent of distribution of the radiolabeled compound.

Analytical Methodology

-

Quantification of Radioactivity: Total radioactivity in samples is typically measured by liquid scintillation counting (LSC).

-

Metabolite Profiling and Identification: High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the primary analytical technique used for the separation, detection, and structural elucidation of this compound and its metabolites in biological matrices.[1]

References

Understanding the E/Z Isomer Ratio in Metaflumizone Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaflumizone, a broad-spectrum semicarbazone insecticide, exists as a mixture of (E)- and (Z)- geometric isomers. The ratio of these isomers is a critical quality attribute of this compound formulations, as the (E)-isomer is the predominantly active form.[1] This technical guide provides an in-depth overview of the significance of the E/Z isomer ratio in this compound, methods for its determination, and factors influencing its stability in formulated products.

Introduction to this compound and its E/Z Isomerism

This compound is a voltage-dependent sodium channel blocker that induces flaccid paralysis in a wide range of insect pests, including those from the orders Lepidoptera, Coleoptera, Hymenoptera, Isoptera, and Diptera.[2] The molecule possesses a carbon-nitrogen double bond in its hydrazone structure, which gives rise to geometric isomerism, resulting in the (E) and (Z) isomers.

Commercial formulations of this compound are typically manufactured to contain a minimum E/Z ratio of 90:10.[1][2][3] This specification is driven by the fact that the (E)-isomer is significantly more biologically active than the (Z)-isomer.[3] Therefore, accurate and precise monitoring of the E/Z isomer ratio is essential for ensuring the quality, efficacy, and consistency of this compound-based insecticide products.

Biological Activity of E and Z Isomers

The insecticidal activity of this compound is primarily attributed to the (E)-isomer. While both isomers are considered in risk assessments, the (E)-isomer is reported to be approximately 10 times more active than the (Z)-isomer.[3] This significant difference in biological activity underscores the importance of maintaining a high proportion of the (E)-isomer in the final product. A shift in the E/Z ratio towards a higher concentration of the Z-isomer could lead to a reduction in the product's efficacy against target pests.

Table 1: Relative Biological Activity of this compound Isomers

| Isomer | Relative Insecticidal Activity |

| (E)-isomer | High |

| (Z)-isomer | Low (approximately 10-fold less active than the E-isomer)[3] |

Analytical Methods for E/Z Isomer Ratio Determination

The separation and quantification of this compound's E and Z isomers are typically achieved using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with either a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common approach for separating the E and Z isomers. The difference in the spatial arrangement of the isomers leads to different interactions with the stationary phase, allowing for their separation.

Table 2: Typical HPLC and HPLC-MS/MS Parameters for this compound Isomer Analysis

| Parameter | HPLC-UV | HPLC-MS/MS |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., phosphoric acid) | Acetonitrile and water with a volatile acidic modifier (e.g., formic acid) |

| Detection | UV at a specific wavelength (e.g., 220 nm) | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | - | Electrospray Ionization (ESI), positive or negative mode |

| Monitored Transitions | - | Specific precursor and product ion pairs for each isomer |

Experimental Protocol: HPLC-MS/MS Method for E/Z Isomer Quantification in Formulations

This section outlines a general, validated method for the determination of the E/Z isomer ratio in this compound formulations.

3.2.1. Materials and Reagents

-

This compound analytical standard (with a certified E/Z ratio)

-

(E)-metaflumizone and (Z)-metaflumizone certified reference materials

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (LC-MS grade)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.22 µm)

3.2.2. Instrumentation

-

HPLC system with a binary pump, autosampler, and column oven

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

3.2.3. Chromatographic Conditions

-

Column: C18 reverse-phase, 100 mm x 2.1 mm, 2.6 µm particle size

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to achieve baseline separation of the E and Z isomers.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

3.2.4. Mass Spectrometric Conditions

-

Ionization Mode: ESI positive

-

Scan Type: Selected Reaction Monitoring (SRM)

-

Precursor Ion (m/z): [M+H]+ for both isomers

-

Product Ions (m/z): At least two specific product ions for each isomer for quantification and confirmation.

3.2.5. Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of the this compound analytical standard, (E)-isomer, and (Z)-isomer in acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the isomers in the samples.

-

Sample Preparation:

-

Accurately weigh a portion of the this compound formulation.

-

Disperse or dissolve the sample in a known volume of acetonitrile.

-

Use sonication or vigorous shaking to ensure complete extraction.

-

Dilute the extract with acetonitrile to a concentration within the calibration range.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

-

3.2.6. Data Analysis

-

Integrate the peak areas of the E and Z isomers in the chromatograms of the standards and samples.

-

Construct calibration curves for each isomer by plotting peak area against concentration.

-

Determine the concentration of the E and Z isomers in the samples using the calibration curves.

-

Calculate the E/Z ratio by dividing the concentration of the E-isomer by the concentration of the Z-isomer.

Factors Influencing the E/Z Isomer Ratio in Formulations

The stability of the E/Z isomer ratio in this compound formulations can be influenced by several environmental factors. Understanding these factors is crucial for ensuring product quality throughout its shelf life.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce isomerization of the carbon-nitrogen double bond in this compound, potentially altering the E/Z ratio. Studies on other molecules with similar structures have shown that photoisomerization can lead to a shift in the equilibrium between E and Z isomers. Therefore, it is recommended that this compound formulations be stored in opaque packaging to protect them from light.

pH

The pH of the formulation, especially for aqueous-based formulations like suspension concentrates (SC), can impact the rate of isomerization. While specific data on the effect of pH on this compound isomerization is limited in publicly available literature, studies on other compounds with imine linkages suggest that both acidic and basic conditions can catalyze E/Z isomerization. The rate of isomerization is often pH-dependent.

Temperature

Elevated temperatures can provide the activation energy required for the interconversion of E and Z isomers. Long-term storage at high temperatures may lead to a gradual change in the isomer ratio until a thermodynamic equilibrium is reached. Stability studies conducted at various temperatures are essential to establish appropriate storage conditions for this compound formulations.

Table 3: Summary of Factors Affecting this compound E/Z Isomer Stability

| Factor | Potential Impact on E/Z Ratio | Mitigation Strategies |

| Light (UV) | Can induce photoisomerization, potentially shifting the E:Z ratio. | Store in opaque, light-protective packaging. |

| pH | Both acidic and basic conditions may catalyze isomerization in aqueous formulations. | Maintain a stable pH within the formulation through appropriate buffering. |

| Temperature | Elevated temperatures can accelerate the rate of isomerization. | Store at recommended temperatures and avoid exposure to extreme heat. |

Visualization of Workflows and Relationships

Experimental Workflow for E/Z Isomer Ratio Determination

Caption: Workflow for this compound E/Z Isomer Ratio Analysis.

Logical Relationship of Factors Affecting Formulation Stability

References

The Discovery and Development of Metaflumizone: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Metaflumizone is a broad-spectrum semicarbazone insecticide that represents a significant advancement in pest control technology. Discovered in the early 1990s by Nihon Nohyaku, it was later co-developed for various applications with BASF and Fort Dodge Animal Health.[1] Its unique mode of action, targeting the voltage-gated sodium channels of insects, offers an alternative to other insecticide classes and a tool for resistance management. This technical guide provides a comprehensive overview of the discovery, development, and key characteristics of this compound, with a focus on its chemical synthesis, mechanism of action, insecticidal efficacy, and toxicological profile. Detailed experimental methodologies and quantitative data are presented to support a thorough understanding of this important insecticide.

Introduction

This compound, with the chemical name (EZ)-2´-[2-(4-cyanophenyl)-1-(α,α,α-trifluoro-m-tolyl)ethylidene]-4-(trifluoromethoxy)carbanilohydrazide, emerged from a research program aimed at improving upon the insecticidal properties of pyrazoline compounds.[1] It is a member of the semicarbazone class of insecticides and is distinguished by its novel mode of action, which involves the blockage of voltage-dependent sodium channels in the nervous system of target insects, leading to paralysis.[2] this compound is a mixture of E and Z isomers, with the E-isomer being the more biologically active form; commercial formulations typically contain a minimum E/Z ratio of 90:10.[3][4]

The development of this compound was a collaborative effort. Following its discovery by Nihon Nohyaku, it was co-developed with BASF for agricultural and urban pest control and with Fort Dodge Animal Health for veterinary applications, such as flea and tick treatments for cats and dogs under the brand name ProMeris.[1]

Discovery and Synthesis

The discovery of this compound originated from a synthesis program that began with a pyrazoline insecticide as a lead compound.[1] The research aimed to develop a novel insecticide with a favorable safety profile for mammals.

The synthesis of this compound is achieved through a condensation reaction between two primary intermediates: m-trifluoromethylphenyl-4-nitrilebenzylketone and p-trifluoromethoxyphenylaminohydrazide.[3] This reaction is typically carried out in a water-insoluble organic solvent with a suitable catalyst at temperatures ranging from 80°C to 140°C for 1 to 3 hours.[3] The removal of water generated during the reaction drives the process to completion.[3]

Mode of Action: A Unique Sodium Channel Blocker

This compound's insecticidal activity stems from its ability to block voltage-gated sodium channels in the insect nervous system. This action is distinct from other classes of insecticides that also target sodium channels, such as pyrethroids. This compound selectively binds to the slow-inactivated state of the sodium channels, a mechanism that leads to a "flaccid paralysis" in insects.

The following diagram illustrates the signaling pathway and the mechanism of action of this compound.

Caption: this compound's mechanism of action on insect sodium channels.

Insecticidal Efficacy

This compound has demonstrated broad-spectrum activity against a variety of insect pests, including those in the orders Lepidoptera, Coleoptera, Hemiptera, Hymenoptera, Isoptera, and Diptera.[3]

The following table summarizes the lethal concentration (LC50) values of this compound against several key insect pests.

| Target Pest | Life Stage | Bioassay Method | LC50 | Reference |

| Plutella xylostella (Diamondback Moth) | 3rd Instar Larvae | Leaf-dip | 1.47 mg/L | [5] |

| Plutella xylostella (Meta-SEL Strain) | 3rd Instar Larvae | Leaf-dip | 1968.31 mg/L | [5] |

| Plutella xylostella | Not Specified | Not Specified | 1.06 mg/L (LC15) | [6] |

| Plutella xylostella | Not Specified | Not Specified | 2.03 mg/L (LC25) | [6] |

| Spodoptera exigua (Beet Armyworm) | Not Specified | Not Specified | 0.211 - 0.761 mg/L | [7] |

| Ctenocephalides felis (Cat Flea) | Adult | Topical | >99.3% efficacy for 3 weeks | [4] |

Toxicological Profile

A key aspect of this compound's development was its favorable toxicological profile in mammals, which sets it apart from earlier pyrazoline insecticides.[8] Extensive toxicological studies have been conducted on various mammalian species.

The following table summarizes key toxicological data for this compound.

| Study Type | Species | Route | Value | Reference |

| Acute Oral LD50 | Rat | Oral | > 5000 mg/kg bw | [2] |

| Acute Dermal LD50 | Rat | Dermal | > 5000 mg/kg bw | [2] |

| Acute Inhalation LC50 | Rat | Inhalation | > 5.2 mg/L | [2] |

| 1-Year Chronic Study (NOAEL) | Dog | Oral | 12 mg/kg/day | [9][10] |

| 2-Generation Reproduction (NOAEL) | Rat | Oral | 20 mg/kg bw/day | [11] |

| Developmental Toxicity (NOAEL) | Rabbit | Oral | 100 mg/kg bw/day | [2] |

This compound is not considered to be a skin irritant and does not have the potential to induce skin sensitization.[9] Furthermore, it has not been found to be genotoxic or carcinogenic in long-term studies.[9][10]

Experimental Protocols

Insecticide Bioassay: Leaf-Dip Method

A common method to assess the efficacy of an insecticide like this compound is the leaf-dip bioassay. The following is a generalized protocol.

Caption: A typical workflow for a leaf-dip insecticide bioassay.

Detailed Steps:

-

Preparation of Test Solutions: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone) and then serially diluted with distilled water containing a surfactant (e.g., Triton X-100) to create a range of test concentrations. A control solution without the insecticide is also prepared.

-

Treatment of Leaves: Fresh, undamaged leaves from the host plant of the target insect are excised. Each leaf is dipped into one of the test solutions for a standardized period (e.g., 10-30 seconds) and then allowed to air dry.

-

Insect Exposure: The treated leaves are placed individually into ventilated containers, such as petri dishes lined with moistened filter paper. A known number of test insects (of a specific life stage, e.g., third-instar larvae) are then introduced into each container.

-

Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and photoperiod) for the duration of the experiment.

-

Mortality Assessment: Mortality is assessed at predetermined time points (e.g., 24, 48, and 72 hours). Insects that are unable to move when prodded are considered dead.

-

Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. A probit analysis is then typically performed to calculate the LC50 value and its 95% confidence intervals.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC)

The TEVC technique is used to study the effects of compounds like this compound on ion channels expressed in large cells, such as Xenopus laevis oocytes.

Generalized Protocol:

-

Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular cell layer.

-

cRNA Injection: The oocytes are injected with cRNA encoding the insect voltage-gated sodium channel of interest. The oocytes are then incubated for several days to allow for protein expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a specific level (the holding potential).

-

The membrane potential is then stepped to a series of test potentials to elicit ionic currents through the expressed channels.

-

-

Compound Application: A solution containing this compound is perfused into the recording chamber, and the effect on the ionic currents is recorded.

-

Data Acquisition and Analysis: The currents are recorded and analyzed to determine the effect of this compound on the channel's gating properties (e.g., activation, inactivation).

Commercial Development and Applications

The development of this compound has been a global effort. After its discovery by Nihon Nohyaku, a partnership with BASF led to its development for agricultural and professional pest control markets.[1] It was first registered in the US in 2007.[12] For the veterinary market, it was co-developed with Fort Dodge Animal Health and launched in 2007 as ProMeris for the control of fleas and ticks on cats and dogs.[2][13] However, the production of ProMeris was later discontinued by Pfizer, which had acquired Wyeth, the parent company of Fort Dodge Animal Health.[2][14]

The following diagram outlines the key stages in the discovery and development of this compound.

Caption: The timeline of this compound's discovery and development.

Conclusion

This compound stands as a successful example of rational insecticide design, evolving from an earlier class of compounds to a commercially viable product with a distinct mode of action and a favorable safety profile. Its journey from discovery to market highlights the importance of interdisciplinary research, including synthetic chemistry, toxicology, and electrophysiology, as well as strategic partnerships for global development. For researchers and professionals in drug and pesticide development, the history of this compound offers valuable insights into the process of innovation in crop protection and animal health.

References

- 1. Discovery of novel pyrazoline insecticides [pubmed.ncbi.nlm.nih.gov]

- 2. dvm360.com [dvm360.com]

- 3. researchgate.net [researchgate.net]

- 4. everycat.org [everycat.org]

- 5. researchgate.net [researchgate.net]

- 6. doaj.org [doaj.org]

- 7. Baseline Susceptibility of Plutella xylostella and Spodoptera exigua to Fluxametamide in China - PMC [pmc.ncbi.nlm.nih.gov]

- 8. entomoljournal.com [entomoljournal.com]

- 9. researchgate.net [researchgate.net]

- 10. par.nsf.gov [par.nsf.gov]

- 11. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 12. This compound (Ref: BAS 320l) [sitem.herts.ac.uk]

- 13. dvm360.com [dvm360.com]

- 14. whole-dog-journal.com [whole-dog-journal.com]

Metaflumizone: A Technical Guide to its Classification as a Semicarbazone Insecticide

Introduction

Metaflumizone is a broad-spectrum insecticide classified under the semicarbazone chemical class.[1][2][3][4] Discovered in the early 1990s by Nihon Nohyaku and co-developed with BASF, it represents a significant advancement in insecticide chemistry, stemming from earlier pyrazoline sodium channel blocker insecticides but with markedly improved mammalian safety.[5][6][7] Its unique mode of action, which does not necessitate bioactivation, sets it apart from many other insecticides.[8][9][10] The Insecticide Resistance Action Committee (IRAC) has placed this compound in its own distinct group, 22B, as a voltage-dependent sodium channel blocker.[3][8] This guide provides a detailed technical overview of this compound, focusing on the chemical, biological, and experimental data that underpin its classification.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as (EZ)-2´-[2-(4-cyanophenyl)-1-(α,α,α-trifluoro-m-tolyl)ethylidene]-4-(trifluoromethoxy)carbanilohydrazide.[1][7] The molecule exists as a mixture of E and Z isomers, typically in a 9:1 ratio, with the E-isomer being the more biologically active form.[1][4] The defining feature of its structure is the semicarbazone moiety, which is crucial for its insecticidal activity.

Caption: Chemical structure of this compound highlighting the core semicarbazone group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₆F₆N₄O₂ | [3][11] |

| Molar Mass | 506.4 g/mol | [3][11] |

| CAS Number | 139968-49-3 | [11] |

| Appearance | White crystalline solid | |

| Water Solubility | < 0.1 mg/mL (insoluble) | [12] |

| Log P (octanol-water) | 4.7 | |

| Vapor Pressure | 1.2 x 10⁻⁹ Pa at 20°C |

Mode of Action: Voltage-Dependent Sodium Channel Blockade

The insecticidal action of this compound is primarily due to the blockage of voltage-dependent sodium channels in the nervous system of target insects, leading to a state of "flaccid paralysis" and eventual death.[1][3][13] Unlike other insecticides that may require metabolic activation to become toxic, this compound is active in its parent form.[9][10]

This compound exhibits a state-dependent blocking mechanism, meaning it preferentially binds to and stabilizes the sodium channels in their slow-inactivated, non-conducting state.[3][5][6][14][15] This action prevents the channels from returning to a resting state, thereby blocking the propagation of nerve impulses. This is a characteristic shared with other sodium channel blocker insecticides (SCBIs).[5][6][16] However, this compound also shows some distinct interactions, such as affecting the voltage dependence of activation, which suggests a potential interaction with the resting state of the channels as well.[14][15] This unique mode of action is the basis for its classification by IRAC in a separate group (22B), which helps in resistance management strategies as it shows no cross-resistance with other insecticide classes like pyrethroids, organophosphates, or carbamates.[8][9][13]

Caption: this compound's mode of action on voltage-gated sodium channel states.

Experimental Protocols and Evidence

The classification and understanding of this compound's mode of action are supported by extensive experimental data derived from electrophysiological studies and insecticidal bioassays.

Electrophysiological Studies

These studies are crucial for demonstrating the direct effect of this compound on nerve cell function.

Protocol: Two-Electrode Voltage-Clamp (TEVC) on Xenopus oocytes

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular cell layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding for specific insect (e.g., from Manduca sexta or Apis mellifera) or mammalian voltage-gated sodium channel subunits.[5][17]

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for channel protein expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current.

-

A voltage-clamp amplifier is used to hold the membrane at a specific potential (e.g., -90 mV).

-

Voltage protocols are applied to elicit sodium currents. To study state-dependence, the holding potential is varied to favor different channel states (resting, inactivated).

-

-

Compound Application: this compound, dissolved in a suitable solvent like DMSO and diluted in the perfusion solution, is applied to the oocyte.

-

Data Analysis: The sodium currents are recorded before and after the application of this compound. The degree of current inhibition at different holding potentials and pulse protocols is analyzed to determine the affinity of this compound for the different states of the sodium channel.[14]

Key Findings: Studies using this protocol have confirmed that this compound potently blocks insect sodium channels and does so by binding with high affinity to the slow-inactivated state.[5][6]

Insecticidal Bioassays

Bioassays are used to determine the efficacy of this compound against target insect pests.

Protocol: Topical Application Bioassay

-

Insect Rearing: A susceptible laboratory strain of the target insect (e.g., Spodoptera frugiperda, Leptinotarsa decemlineata) is reared under controlled conditions. Third-instar larvae are commonly used.

-

Insecticide Preparation: Technical grade this compound is dissolved in a volatile solvent like acetone to prepare a stock solution.[18] A series of dilutions are made to create a range of concentrations.

-

Application: A micro-applicator is used to apply a precise volume (e.g., 1 µL) of each insecticide dilution to the dorsal thoracic region of individual larvae.[18] A control group is treated with the solvent alone.

-

Incubation: Treated insects are placed in individual containers with a food source (e.g., a leaf disc) and maintained under controlled temperature and humidity.

-

Mortality Assessment: Mortality is recorded at specific time intervals, typically 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.

-

Data Analysis: The mortality data are corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the lethal concentration or dose required to kill 50% of the test population (LC₅₀ or LD₅₀).

Quantitative Data

Insecticidal Efficacy

This compound is effective against a wide range of chewing insect pests, particularly Lepidoptera and Coleoptera.[9][19]

Table 2: Efficacy of this compound Against Selected Insect Pests

| Target Pest | Life Stage | Bioassay Method | Efficacy Metric (LC₅₀) | Reference |

| Fall Armyworm (Spodoptera frugiperda) | 3rd Instar Larva | Diet Incorporation | 0.86 µg/g (at 72h) | [20] |

| Colorado Potato Beetle (Leptinotarsa decemlineata) | Younger Larva | Leaf Dip | 0.28 mg/kg | [20] |

| Colorado Potato Beetle (Leptinotarsa decemlineata) | Older Larva | Leaf Dip | 0.31 mg/kg | [20] |

| Argentine Ant (Linepithema humile) | Adult | Feeding (Honey/Water Bait) | 100% mortality at 0.05% (4-5 days) | [13] |

| Red Imported Fire Ant (Solenopsis invicta) | Adult | Broadcast Bait | >80% reduction at 0.063% (7 days) | [13] |

Mammalian Toxicology

A key feature of this compound is its favorable toxicological profile in mammals, which distinguishes it from earlier sodium channel blockers.[2][5]

Table 3: Summary of Mammalian Toxicological Data for this compound

| Study Type | Species | Route | Value | Reference |

| Acute Oral LD₅₀ | Rat | Oral | >5000 mg/kg bw | [1][21] |

| Acute Dermal LD₅₀ | Rat | Dermal | >5000 mg/kg bw | [21] |

| Acute Inhalation LC₅₀ | Rat | Inhalation | >5.2 mg/L | [1][21] |

| Skin Irritation | Rabbit | Dermal | Not an irritant | [1][22] |

| Eye Irritation | Rabbit | Ocular | Non- to slightly irritating | [1] |

| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer | [1][22] |

| Chronic Toxicity (1-year) | Dog | Oral | NOAEL: 12 mg/kg/day | [22] |

| Carcinogenicity | Rat, Mouse | Oral | No evidence of oncogenicity | [1][22] |

| Genotoxicity | In vitro & In vivo | N/A | No genotoxic potential | [1][22] |

| Reproductive/Developmental Toxicity | Rat, Rabbit | Oral | Not selectively toxic to offspring or fetus; not teratogenic | [22] |

NOAEL: No Observed Adverse Effect Level

Synthesis Overview

The synthesis of this compound is typically achieved through a condensation reaction. The key intermediates are m-trifluoromethylphenyl-4-nitrilebenzylketone and p-trifluoromethoxyphenylaminohydrazide. These compounds are reacted in a water-insoluble organic solvent with a suitable catalyst at elevated temperatures (80-140°C) for 1 to 3 hours.[2] The water generated during the reaction is removed to drive the reaction to completion.[2]

Conclusion

The classification of this compound as a semicarbazone insecticide is unequivocally supported by its chemical structure, which contains the characteristic semicarbazone functional group. Its mode of action has been thoroughly elucidated through extensive electrophysiological and toxicological research. This body of evidence confirms that this compound acts as a potent, state-dependent blocker of voltage-gated sodium channels in insects. Its high efficacy against key pests, coupled with a low acute toxicity profile in mammals and a unique IRAC classification, establishes this compound as a valuable tool in integrated pest management and insecticide resistance management programs.

References

- 1. fao.org [fao.org]

- 2. This compound (Ref: BAS 320l) [sitem.herts.ac.uk]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (Ref: BAS 320l) [sitem.herts.ac.uk]

- 5. This compound is a novel sodium channel blocker insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of this compound, a novel semicarbazone insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN101774951A - this compound synthesis method - Google Patents [patents.google.com]

- 11. This compound | C24H16F6N4O2 | CID 11614934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. glpbio.com [glpbio.com]

- 13. littlefireants.com [littlefireants.com]

- 14. Role of the local anesthetic receptor in the state-dependent inhibition of voltage-gated sodium channels by the insecticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound inhibits the honeybee NaV 1 channel by targeting recovery from slow inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. entomoljournal.com [entomoljournal.com]

- 19. This compound 33%Sc Low Toxicity and Environmentally Friendly Insecticide and Pesticide - this compound and Insect Growth Regulator Igr [engepesticides.en.made-in-china.com]

- 20. researchgate.net [researchgate.net]

- 21. ema.europa.eu [ema.europa.eu]

- 22. Toxicological properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Genotoxicity and carcinogenicity studies of Metaflumizone

An In-depth Technical Guide to the Genotoxicity and Carcinogenicity of Metaflumizone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the genotoxicity and carcinogenicity profile of this compound, a semicarbazone insecticide. The information is compiled from various regulatory assessments and toxicological studies, presenting key data in a structured format to facilitate scientific review and comparison.

Executive Summary

This compound has been evaluated through a comprehensive battery of in vitro and in vivo genotoxicity assays, as well as long-term carcinogenicity bioassays in rodents. The weight of evidence from these studies indicates that this compound is unlikely to be genotoxic in vivo and does not pose a carcinogenic risk to humans.[1][2] While an in vitro study showed a positive result for chromosomal aberrations without metabolic activation, this was not replicated in in vivo studies.[1] Long-term studies in both mice and rats have shown no evidence of carcinogenicity at the highest doses tested.[1][3]

Genotoxicity Profile

This compound has been subjected to a standard battery of tests to assess its potential to induce genetic mutations or chromosomal damage. The results are summarized below.

Data Presentation: Genotoxicity Studies

| Assay Type | Test System | Metabolic Activation (S9) | Concentration/Dose Range | Result | Reference |

| In Vitro Studies | |||||

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2uvrA) | With and Without | 20 - 5000 µ g/plate | Negative | [4] |

| Chromosomal Aberration | Mammalian Cells | Without | Not Specified | Positive | [1] |

| Chromosomal Aberration | Mammalian Cells | With | Not Specified | Negative | [1] |

| In Vivo Studies | |||||

| Micronucleus Formation | Mouse Bone Marrow | N/A | Not Specified | Negative | [1] |

| Unscheduled DNA Synthesis (UDS) | Rat Liver | N/A | Not Specified | Negative | [1] |

| Metabolite Studies | |||||

| M320I02 (Z-isomer) - Ames Test | S. typhimurium | With and Without | Not Specified | Negative | [1][5] |

| M320I04 - Ames Test | S. typhimurium | Not Specified | Not Specified | Negative | [4] |

| M320I23 - Ames Test | S. typhimurium | Not Specified | Not Specified | Negative | [1] |

| M320I23 - Chromosomal Aberration | Mammalian Cells | With | Not Specified | Positive | [1] |

| M320I23 - Micronucleus Formation | Mouse | N/A | Not Specified | Negative | [1] |

| M320I29 - Gene Mutation & Chromosomal Aberration | Mammalian Cells | Not Specified | Not Specified | Negative | [1] |

| M320I06 - Multiple in vitro & in vivo assays | Various | Not Specified | Not Specified | Negative | [4] |

Carcinogenicity Profile

Long-term studies were conducted to assess the carcinogenic potential of this compound in rodents.

Data Presentation: Carcinogenicity Studies

| Study Type | Species (Strain) | Duration | Dose Levels (mg/kg bw/day) | NOAEL (mg/kg bw/day) | Carcinogenic Potential | Reference |

| Toxicity & Carcinogenicity | Rat | 2 years | Males: up to 300, Females: up to 200 | 30 | No evidence of carcinogenicity | [1] |

| Carcinogenicity | Mouse | 18 months | up to 1000 | 250 | No evidence of carcinogenicity | [1] |

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in this guide. These protocols are based on standard OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals.

Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay evaluates the potential of a substance to induce gene mutations (point mutations) in bacteria.

Methodology:

-

Test Strains: Several strains of Salmonella typhimurium and Escherichia coli are used, which are auxotrophic for histidine (or tryptophan), meaning they cannot synthesize this essential amino acid and require it in their growth medium.[8][9]

-